3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal
Overview
Description
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal is a complex organic compound with a unique structure that combines chromenone and chlorobenzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal typically involves the reaction of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one with 4-chlorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and an appropriate solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The chlorobenzaldehyde moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 3,3-bis(formyl)-2,3-dihydro-4H-chromen-4-one derivatives.
Reduction: Formation of 3,3-bis(Hydroxymethyl)-2,3,4,5-tetrahydrochromen-4-one derivatives.
Substitution: Formation of 4-substituted benzaldehyde derivatives.
Scientific Research Applications
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes or receptors, modulating their activity. The chlorobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal: Similar structure but with a sulfur atom replacing the oxygen in the chromenone moiety.
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-bromobenzaldehyde acetal: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 4-chlorobenzaldehyde acetal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c19-13-7-5-12(6-8-13)17-22-10-18(11-23-17)9-21-15-4-2-1-3-14(15)16(18)20/h1-8,17H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQHZUEGOMXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=C(C=C3)Cl)COC4=CC=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159051 | |
Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338755-68-3 | |
Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338755-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzopyran-3(4H),5′-[1,3]dioxan]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.